molecular formula C10H9NOS B6166933 (3-phenyl-1,2-thiazol-4-yl)methanol CAS No. 1823356-24-6

(3-phenyl-1,2-thiazol-4-yl)methanol

Cat. No.: B6166933
CAS No.: 1823356-24-6
M. Wt: 191.2
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Description

(3-Phenyl-1,2-thiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at the 3-position and a hydroxymethyl (-CH2OH) group at the 4-position. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, and their derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

1823356-24-6

Molecular Formula

C10H9NOS

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-phenyl-1,2-thiazol-4-yl)methanol typically involves the nucleophilic addition reaction of a thiazole derivative with an appropriate aldehyde or ketone. One common method is the reaction of 3-phenyl-1,2-thiazole with formaldehyde under basic conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-phenyl-1,2-thiazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: The major products include (3-phenyl-1,2-thiazol-4-yl)aldehyde and (3-phenyl-1,2-thiazol-4-yl)carboxylic acid.

    Reduction: The major products include this compound and (3-phenyl-1,2-thiazol-4-yl)methylamine.

    Substitution: The products depend on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

(3-phenyl-1,2-thiazol-4-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-phenyl-1,2-thiazol-4-yl)methanol involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The structural analogs of (3-phenyl-1,2-thiazol-4-yl)methanol differ primarily in substituents at the 3- and 5-positions of the thiazole ring. Key examples include:

Compound Name Molecular Formula Substituents (Position) Key Properties/Applications
This compound C10H9NOS -C6H5 (3), -CH2OH (4) High lipophilicity; drug precursor
[3,5-Bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol C6H9NOS3 -SMe (3,5), -CH2OH (4) Enhanced electron density; agrochemical applications
(3-Methyl-1,2-thiazol-4-yl)methanol C5H7NOS -CH3 (3), -CH2OH (4) Lower molecular weight; solvent compatibility

Key Observations :

  • Lipophilicity : The phenyl group in the target compound increases hydrophobicity compared to methyl or sulfanyl substituents, influencing solubility and bioavailability.
  • Synthetic Flexibility : The hydroxymethyl group in all analogs allows for derivatization, such as conversion to esters or ethers for prodrug development .

Comparison with Acetamide Derivatives

N-(3-Phenyl-1,2-thiazol-4-yl)acetamide, a related compound, replaces the hydroxymethyl group with an acetamide (-NHCOCH3) moiety. This modification:

  • Alters Bioactivity: Acetamide derivatives are often explored for CNS-targeted therapies, contrasting with the methanol variant’s utility as an intermediate .

Comparison with Triazole-Based Analogs

Key differences include:

Feature Thiazole Derivatives Triazole Derivatives
Heteroatoms 1 Sulfur, 1 Nitrogen 3 Nitrogens
Electronic Profile Moderate π-electron deficiency High π-electron deficiency
Bioactivity Antimicrobial, anticancer Antimicrobial, antifungal
Synthesis Via Hantzsch thiazole synthesis S-Alkylation of triazole thiols

Example: 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives exhibit potent antimicrobial activity, attributed to the triazole ring’s ability to coordinate metal ions or disrupt enzyme function . In contrast, thiazole methanol derivatives may leverage sulfur’s redox activity for oxidative stress-mediated mechanisms .

Physicochemical and Functional Differences

Solubility and Stability

  • Hydrophobicity: this compound is less water-soluble than its methyl-substituted analog due to the bulky phenyl group .
  • Thermal Stability: Sulfanyl-substituted thiazoles (e.g., [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methanol) exhibit higher thermal stability, likely due to strong C-S bonds .

Spectroscopic Signatures

  • NMR Shifts: The phenyl group in this compound causes downfield shifts in 1H NMR (δ ~7.2–7.8 ppm for aromatic protons) compared to methyl-substituted analogs (δ ~2.3 ppm for CH3) .
  • IR Stretches : Hydroxymethyl groups show broad O-H stretches (~3200–3400 cm⁻¹), absent in acetamide derivatives .

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